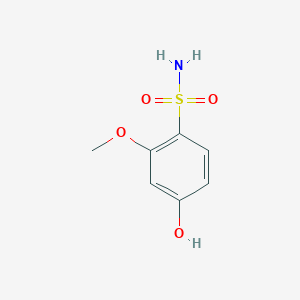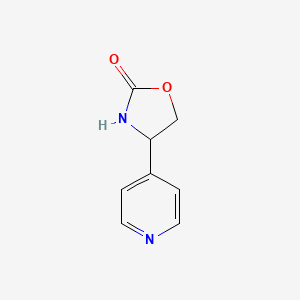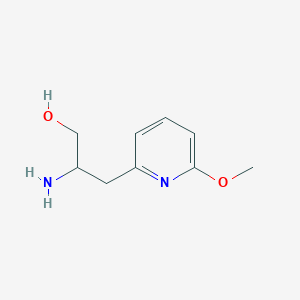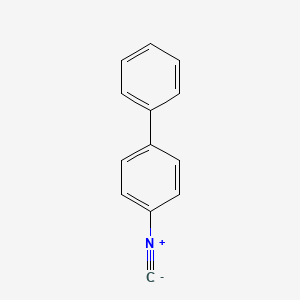
4-(3-Fluoro-4-methoxyphenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H13FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanal chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butanal can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired butanal compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and other additives may be used to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-(3-Fluoro-4-methoxyphenyl)butanoic acid.
Reduction: 4-(3-Fluoro-4-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Fluoro-4-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity through electronic and steric effects.
類似化合物との比較
Similar Compounds
- 4-(3-Fluoro-4-methoxyphenyl)butanoic acid
- 4-(3-Fluoro-4-methoxyphenyl)butanol
- 3-Fluoro-4-methoxybenzaldehyde
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)butanal is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The butanal chain adds further versatility, allowing for various chemical modifications and applications.
特性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
4-(3-fluoro-4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13FO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3 |
InChIキー |
JPDYOXPEXFWUSA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)


![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)


